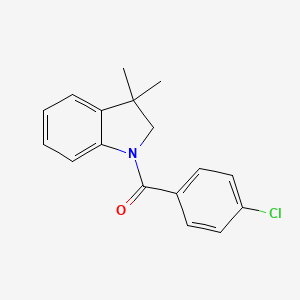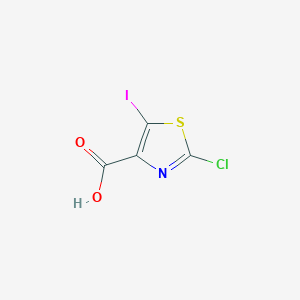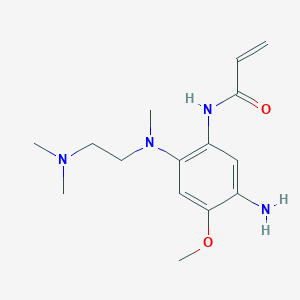
7-Bromoquinoline-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromoquinoline-2,3-dicarboxylic acid: is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 7th position and two carboxylic acid groups at the 2nd and 3rd positions on the quinoline ring. It has the molecular formula C11H6BrNO4 and a molecular weight of 296.07 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinoline-2,3-dicarboxylic acid typically involves the bromination of quinoline derivatives followed by carboxylation. One common method includes the bromination of quinoline-2,3-dicarboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination and carboxylation reactions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 7-Bromoquinoline-2,3-dicarboxylic acid can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: The compound can be reduced to form various derivatives, including amines and alcohols, depending on the reducing agents used.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amines and alcohols.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: 7-Bromoquinoline-2,3-dicarboxylic acid is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also employed in the development of fluorescent probes and sensors for detecting specific biomolecules.
Medicine: While not directly used as a drug, this compound is valuable in medicinal chemistry for the development of new therapeutic agents. Its derivatives have shown potential in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also utilized in the development of new catalysts and ligands for chemical reactions.
Mécanisme D'action
The mechanism of action of 7-Bromoquinoline-2,3-dicarboxylic acid is primarily related to its ability to interact with specific molecular targets. The bromine atom and carboxylic acid groups play crucial roles in binding to enzymes and receptors. The compound can inhibit or activate various biochemical pathways, depending on the nature of the target. For example, it may act as an inhibitor of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
- 6-Bromoquinoline-3-carboxylic acid
- 8-Bromoquinoline-3-carboxylic acid
- 7-Chloroquinoline-2,3-dicarboxylic acid
- 7-Fluoroquinoline-3-carboxylic acid
Comparison: 7-Bromoquinoline-2,3-dicarboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
892874-38-3 |
|---|---|
Formule moléculaire |
C11H6BrNO4 |
Poids moléculaire |
296.07 g/mol |
Nom IUPAC |
7-bromoquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C11H6BrNO4/c12-6-2-1-5-3-7(10(14)15)9(11(16)17)13-8(5)4-6/h1-4H,(H,14,15)(H,16,17) |
Clé InChI |
VAXBHJZBCSBXTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=NC(=C(C=C21)C(=O)O)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 2-(5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11838064.png)






![1-[6,8-Dimethyl-2-(4-methylphenyl)quinolin-4-yl]ethanone](/img/structure/B11838118.png)



![7-(2,3-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B11838130.png)
